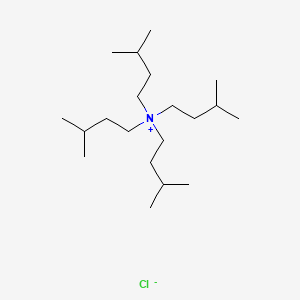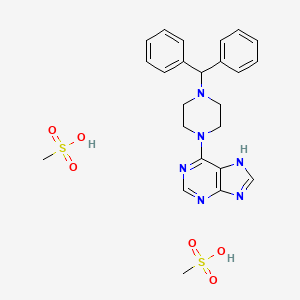
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate): is a complex organic compound that belongs to the purine class of molecules This compound is characterized by the presence of a purine ring system substituted with a benzhydryl-piperazine moiety and bis(methanesulfonate) groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through condensation reactions involving formamide derivatives and amines.
Introduction of the Benzhydryl-Piperazine Moiety: This step involves the nucleophilic substitution of the purine core with benzhydryl-piperazine under basic conditions.
Addition of Methanesulfonate Groups: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzhydryl group, converting it to a benzyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Benzyl-substituted purine derivatives.
Substitution: Various functionalized purine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring purines.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting purine-related pathways. It may exhibit activity against certain diseases by modulating enzyme activity or receptor function.
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The benzhydryl-piperazine moiety may enhance binding affinity to specific targets, while the purine core can mimic natural substrates or inhibitors. This dual functionality allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Benzhydryl-1-piperazinyl)-9H-purine-9-ethanol dihydrochloride
- 2-(4-Benzhydryl-1-piperazinyl)-7H-purine;methanesulfonic acid
Uniqueness
Compared to similar compounds, 9H-Purine, 6-(4-benzhydryl-1-piperazinyl)-, bis(methanesulfonate) is unique due to the presence of bis(methanesulfonate) groups, which may enhance its solubility and reactivity. Additionally, the specific substitution pattern on the purine ring can lead to distinct biological and chemical properties.
Properties
CAS No. |
26132-67-2 |
|---|---|
Molecular Formula |
C24H30N6O6S2 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
6-(4-benzhydrylpiperazin-1-yl)-7H-purine;methanesulfonic acid |
InChI |
InChI=1S/C22H22N6.2CH4O3S/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)27-11-13-28(14-12-27)22-19-21(24-15-23-19)25-16-26-22;2*1-5(2,3)4/h1-10,15-16,20H,11-14H2,(H,23,24,25,26);2*1H3,(H,2,3,4) |
InChI Key |
HIKFPJJUSMZSQN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1C2=NC=NC3=C2NC=N3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


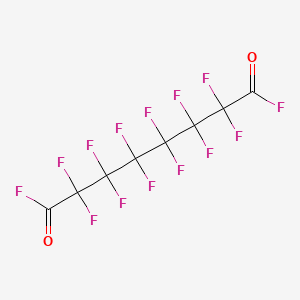


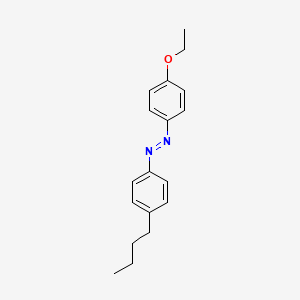


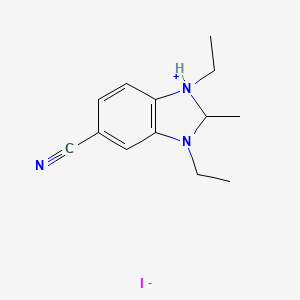
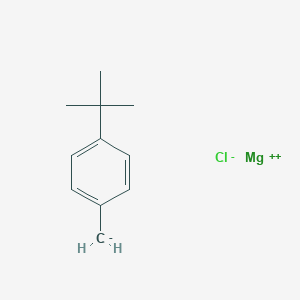
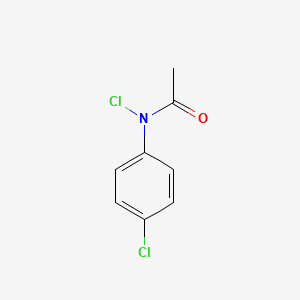
![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}ethan-1-ol](/img/structure/B14686785.png)
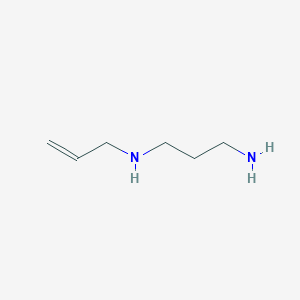

![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
